molecular formula C19H26N4O4S B12312539 tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate

tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B12312539
M. Wt: 406.5 g/mol
InChI Key: KZGOKXPHKVNATK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe tert-butyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the sulfonyl group would yield sulfides .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, making it a promising lead compound for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the pyrazole ring and the phenylsulfonyl group. These features provide additional sites for chemical modification and enhance its potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C19H26N4O4S

Molecular Weight

406.5 g/mol

IUPAC Name

tert-butyl 4-[5-amino-2-(benzenesulfonyl)pyrazol-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H26N4O4S/c1-19(2,3)27-18(24)22-11-9-14(10-12-22)16-13-17(20)21-23(16)28(25,26)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H2,20,21)

InChI Key

KZGOKXPHKVNATK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2S(=O)(=O)C3=CC=CC=C3)N

Origin of Product

United States

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